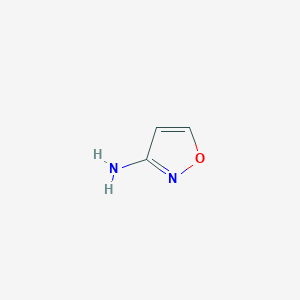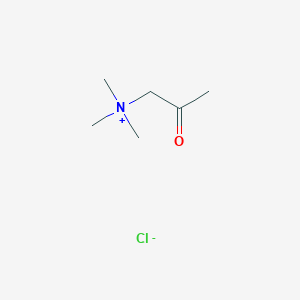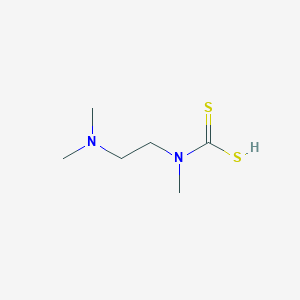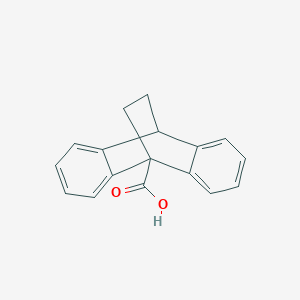
Perfluorotetradecanoic acid
Overview
Description
Perfluorotetradecanoic acid is a long-chain perfluorinated carboxylic acid consisting of a chain of 14 carbon atoms. This compound is commonly found in industrial and consumer products such as photographic films, firefighting foams, detergents, and insecticides
Scientific Research Applications
Perfluorotetradecanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reference material for the analysis of perfluoroalkyl substances in environmental samples.
Biology: Studied for its effects on mitochondrial function and oxidative stress in zebrafish embryos.
Medicine: Investigated for its potential endocrine-disrupting properties and reproductive toxicity.
Industry: Used in the production of high-performance materials such as lubricants and coatings.
Mechanism of Action
Target of Action
Perfluorotetradecanoic acid (PFTeDA) is a perfluoroalkyl substance (PFAS) that primarily targets the mitochondria . It also interacts with genes associated with the TNF signaling pathway .
Mode of Action
PFTeDA induces mitochondrial damage and oxidative stress . It significantly decreases SIRT1/PGC1α and AMPK signaling while stimulating AKT1/mTOR signaling .
Biochemical Pathways
PFTeDA affects the expression levels of mitochondrial-related genes (cox1 and mt-nd3) and oxidative stress-related genes (cat, hsp70, and hsp90a) . There is no change in oxidative respiration of embryos (ie, basal respiration and oligomycin-induced ATP-linked respiration) .
Pharmacokinetics
It belongs to the class of perfluorinated compounds, which are known to be persistent in the environment with bioaccumulative potential .
Result of Action
Exposure to PFTeDA leads to mitochondrial damage and oxidative stress in zebrafish during early developmental stages . Reactive oxygen species are reduced in larvae treated with PFTeDA, coinciding with the increased transcription of antioxidant defense genes . In adult male rats, exposure to PFTeDA causes corticosterone excess and aldosterone deficiency, which in turn additively leads to testosterone deficiency .
Action Environment
PFTeDA is found in industrial and consumer products, such as pesticides, lubricants, and cosmetics . Extended use of these products has led to the release of PFTeDA into the natural environment on a global scale . Environmental factors such as the presence of these compounds in soil, air, and water can influence the action, efficacy, and stability of PFTeDA .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Perfluorotetradecanoic acid interacts with various enzymes, proteins, and other biomoleculesIt has been suggested that this compound may affect lipid metabolism and insulin signaling
Cellular Effects
This compound has been shown to induce mitochondrial damage and oxidative stress in zebrafish embryos and larvae . It increases the expression levels of mitochondrial-related genes and oxidative stress-related genes
Molecular Mechanism
It is known to induce mitochondrial damage and oxidative stress, but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being studied .
Dosage Effects in Animal Models
In animal models, this compound has been shown to decrease serum testosterone levels and epididymal sperm count at 56 days post-Leydig cell ablation in a rat model of Leydig cell regeneration . The effects of different dosages of this compound in animal models are not well studied.
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluorotetradecanoic acid can be synthesized through the electrochemical fluorination of tetradecanoic acid. This process involves the use of anhydrous hydrogen fluoride as the fluorinating agent and an electric current to drive the reaction. The reaction conditions typically include a temperature range of -20°C to 0°C and a current density of 100-200 mA/cm² .
Industrial Production Methods
In industrial settings, this compound is produced using a similar electrochemical fluorination process. The large-scale production involves the use of specialized equipment to handle the highly reactive and corrosive hydrogen fluoride. The process is carefully controlled to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Perfluorotetradecanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of perfluorinated carboxylates.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of perfluorinated alcohols.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically under anhydrous conditions.
Substitution: Common reagents include sulfuric acid and chlorosulfonic acid, typically under controlled temperature conditions.
Major Products Formed
Oxidation: Perfluorinated carboxylates
Reduction: Perfluorinated alcohols
Substitution: Perfluorinated sulfonates
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Perfluorotetradecanoic acid is unique due to its longer carbon chain length compared to other perfluoroalkyl substances. This longer chain length contributes to its higher stability and resistance to degradation, making it particularly useful in applications requiring long-lasting performance .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluorotetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14HF27O2/c15-2(16,1(42)43)3(17,18)4(19,20)5(21,22)6(23,24)7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)13(37,38)14(39,40)41/h(H,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDINRUXCKIXAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13F27COOH, C14HF27O2 | |
| Record name | Perfluoro-n-tetradecanoic acid | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059921 | |
| Record name | Perfluorotetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376-06-7 | |
| Record name | Perfluorotetradecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=376-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoromyristic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorotetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptacosafluorotetradecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Perfluoromyristic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY7BGN3727 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one](/img/structure/B106073.png)


![(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B106078.png)


